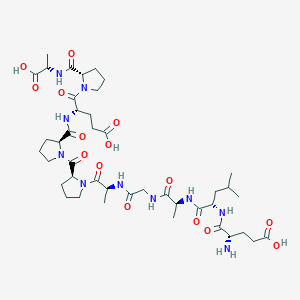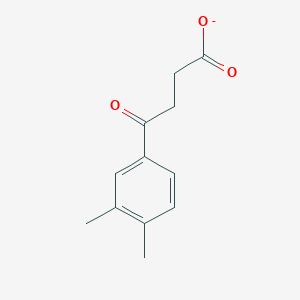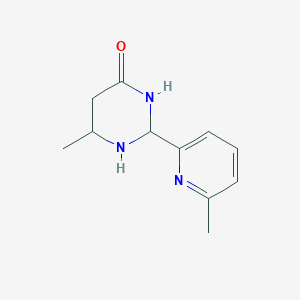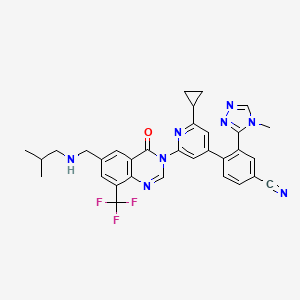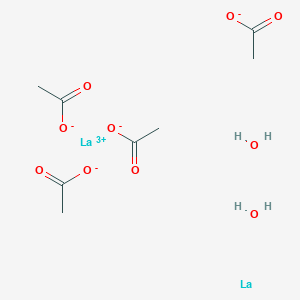
Acetic acid, lanthanum(3+) salt, hydrate (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, lanthanum(3+) salt, hydrate (9CI), also known as lanthanum(III) acetate hydrate, is an organometallic compound with the chemical formula C₆H₁₁LaO₇. It is a white powder or crystalline solid that is soluble in water. This compound is used in various research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lanthanum(III) acetate hydrate can be synthesized through the reaction of lanthanum(III) oxide with acetic anhydride or acetic acid. The reactions are as follows:
-
Reaction with Acetic Anhydride: : [ \text{La}_2\text{O}_3 + 3 (\text{CH}_3\text{CO})_2\text{O} \rightarrow 2 \text{La}(\text{CH}_3\text{COO})_3 ]
-
Reaction with Acetic Acid: : [ \text{La}_2\text{O}_3 + 6 \text{CH}_3\text{COOH} \rightarrow 2 \text{La}(\text{CH}_3\text{COO})_3 + 3 \text{H}_2\text{O} ]
These reactions typically occur under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods
In industrial settings, lanthanum(III) acetate hydrate is produced in bulk quantities using similar synthetic routes. The compound is often packaged in glass ampules, bottles, or metal ampules to maintain its stability and purity during storage and transportation .
Chemical Reactions Analysis
Types of Reactions
Lanthanum(III) acetate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lanthanum oxide.
Reduction: It can be reduced under specific conditions to yield lanthanum metal.
Substitution: The acetate groups can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Common reagents used in reactions with lanthanum(III) acetate hydrate include strong acids, bases, and reducing agents. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from reactions involving lanthanum(III) acetate hydrate include lanthanum oxide, lanthanum hydroxide, and various lanthanum coordination complexes .
Scientific Research Applications
Lanthanum(III) acetate hydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other lanthanum compounds and as a catalyst in organic reactions.
Biology: The compound is used in biological studies to investigate the role of lanthanum in biological systems.
Medicine: Lanthanum compounds are explored for their potential use in medical treatments, including as phosphate binders in patients with kidney disease.
Industry: It is used in the production of specialty glasses, ceramics, and as a component in water treatment processes
Mechanism of Action
The mechanism of action of lanthanum(III) acetate hydrate involves its ability to interact with various molecular targets and pathways. In biological systems, lanthanum ions can bind to phosphate groups, inhibiting their absorption and reducing phosphate levels in the body. This property is particularly useful in medical applications for patients with hyperphosphatemia .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to lanthanum(III) acetate hydrate include:
- Lanthanum(III) chloride
- Lanthanum(III) nitrate
- Lanthanum(III) carbonate
Uniqueness
Lanthanum(III) acetate hydrate is unique due to its specific acetate ligands, which provide distinct chemical properties and reactivity compared to other lanthanum compounds. Its solubility in water and ability to form coordination complexes make it particularly valuable in various research and industrial applications .
Properties
Molecular Formula |
C8H16La2O10- |
|---|---|
Molecular Weight |
550.02 g/mol |
IUPAC Name |
lanthanum;lanthanum(3+);tetraacetate;dihydrate |
InChI |
InChI=1S/4C2H4O2.2La.2H2O/c4*1-2(3)4;;;;/h4*1H3,(H,3,4);;;2*1H2/q;;;;;+3;;/p-4 |
InChI Key |
GTRLFHOUCGKPGV-UHFFFAOYSA-J |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.[La].[La+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![disodium;5-chloro-3-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)pyrazol-2-id-4-yl]diazenyl]-2-oxidobenzenesulfonate;chromium(3+);hydroxide](/img/structure/B12362012.png)
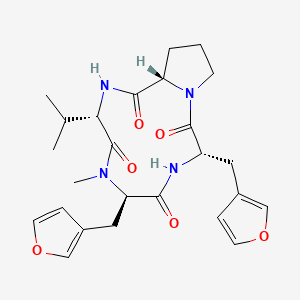

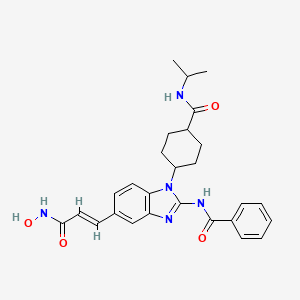
![nonyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B12362028.png)

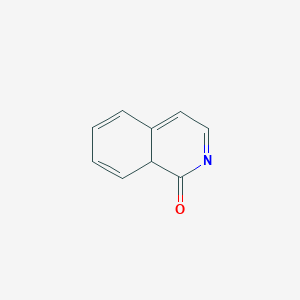
![N-[(1R)-1-(5-cyano-3-fluoropyridin-2-yl)ethyl]-2-(5,6-difluoro-2-oxo-1,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B12362047.png)
![tert-butyl4-(4-chloro-3aH-imidazo[4,5-c]pyridin-6-yl)piperidine-1-carboxylate](/img/structure/B12362052.png)
![N-[1-[6-(1,1-difluoroethyl)-4-(2-methoxyethoxy)pyridin-2-yl]spiro[2H-pyrrolo[3,2-c]pyridine-3,1'-cyclopropane]-6-yl]acetamide](/img/structure/B12362065.png)
